2-Cyclobutyl-4-iodopyridine is a heterocyclic compound featuring a pyridine ring substituted with an iodine atom at the 4-position and a cyclobutyl group at the 2-position. The molecular formula for this compound is CHIN. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The cyclobutyl group contributes to the compound's unique three-dimensional structure, which can influence its biological activity and interaction with various targets.
The biological activity of 2-cyclobutyl-4-iodopyridine has been explored in various contexts:
The synthesis of 2-cyclobutyl-4-iodopyridine can be achieved through several methods:
2-Cyclobutyl-4-iodopyridine has several notable applications:
Interaction studies involving 2-cyclobutyl-4-iodopyridine focus on its binding affinity to biological targets:
Similar compounds include:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 2-Cyclobutyl-4-iodopyridine | Cyclobutyl group enhances three-dimensionality | Potential anticancer properties |
| 2-Cyclopropyl-4-iodopyridine | Smaller cyclopropyl group | Less studied; potential neuroactivity |
| 2-Methyl-4-iodopyridine | Methyl group affects electronic properties | Known antimicrobial activity |
| 3-Cyclobutyl-4-bromopyridine | Bromine instead of iodine | Different reactivity profile |
This comparison highlights the unique structural characteristics of 2-cyclobutyl-4-iodopyridine, particularly its three-dimensional structure due to the cyclobutyl group, which may influence its biological interactions differently than its analogs.